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Compound of Interest

4-Bromo-2,6-
Compound Name:
dimethoxybenzaldehyde

Cat. No.: B567764

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 4-Bromo-2,6-
dimethoxybenzaldehyde (CAS No. 1354050-38-6).[1][2] The document details the
methodologies for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) data and presents a summary of expected spectral characteristics. This
information is critical for the identification, characterization, and quality control of this compound
in research and drug development settings.

Chemical Structure and Properties

e |[UPAC Name: 4-bromo-2,6-dimethoxybenzaldehyde
e Molecular Formula: CoHoBrOs

e Molecular Weight: 245.07 g/mol

e Appearance: Solid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a
molecule.
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'H NMR Spectral Data (Predicted)

The *H NMR spectrum provides information about the chemical environment and connectivity

of hydrogen atoms.

Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~10.3 Singlet 1H Aldehyde (-CHO)
~6.8 Singlet 2H Aromatic (H-3, H-5)
~3.9 Singlet 6H Methoxy (-OCH3)

3C NMR Spectral Data (Predicted)

The 13C NMR spectrum reveals the different carbon environments within the molecule.

Chemical Shift (6, ppm)

Assighment

~189 Aldehyde Carbonyl (C=0)

~162 Aromatic Carbons (C-2, C-6, attached to -OCHs3)
~130 Aromatic Carbon (C-4, attached to Br)

~115 Aromatic Carbon (C-1, attached to -CHO)

~92 Aromatic Carbons (C-3, C-5)

~56 Methoxy Carbons (-OCHs)

Experimental Protocol for NMR Spectroscopy

Sample Preparation:

o Dissolve approximately 10-20 mg of 4-Bromo-2,6-dimethoxybenzaldehyde in 0.6-0.7 mL
of a suitable deuterated solvent (e.g., CDCIls or DMSO-ds).

e Add a small amount of tetramethylsilane (TMS) as an internal reference standard (0 ppm).
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» Transfer the solution to a 5 mm NMR tube.
Instrumentation and Data Acquisition:
e The spectra are acquired on a 400 MHz (or higher) NMR spectrometer.

e For H NMR, a standard one-pulse sequence is used. Key parameters include a spectral
width of 0-12 ppm, an acquisition time of 3-4 seconds, and a sufficient number of scans to
achieve a good signal-to-noise ratio.

e For 3C NMR, a proton-decoupled pulse sequence is employed. Key parameters include a
spectral width of 0-220 ppm, a relaxation delay of 2-5 seconds, and a significantly larger
number of scans compared to *H NMR.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by measuring the
absorption of infrared radiation.

IR Spectral Data

Wavenumber (cm~12) Intensity Assignment

) C-H Stretch (Aromatic &
~2900-3100 Medium

Aliphatic)

C-H Stretch (Aldehyde, Fermi
~2850, ~2750 Weak

doublet)
~1700 Strong C=0 Stretch (Aldehyde)
~1580, ~1460 Medium C=C Stretch (Aromatic ring)
~1250, ~1050 Strong C-O Stretch (Methoxy)
~600-800 Strong C-Br Stretch

Experimental Protocol for IR Spectroscopy (Solid State)

Sample Preparation (Thin Film Method):
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» Dissolve a small amount (a few milligrams) of 4-Bromo-2,6-dimethoxybenzaldehyde in a

volatile solvent like methylene chloride or acetone.[3]

e Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr).[3]

» Allow the solvent to evaporate, leaving a thin film of the solid sample on the plate.[3]

Instrumentation and Data Acquisition:

The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.
A background spectrum of the clean, empty salt plate is first recorded.
The salt plate with the sample film is then placed in the sample holder.

The sample spectrum is acquired, typically over a range of 4000-400 cm~1, and ratioed

against the background spectrum to yield the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule.

Mass Spectral Data

m/z (mass-to-charge ratio)

Relative Intensity

Assignment

Molecular ion [M]* (Isotopic

2441240 High pattern due to Br)
243/245 Medium [M-H]*

215/217 Medium [M-CHOJ*
187/189 Low [M-CHO-COJ*+
172 Medium [M-Br]*

Experimental Protocol for Mass Spectrometry

Sample Introduction and lonization:
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e The sample is introduced into the mass spectrometer, typically via a direct insertion probe or
after separation by gas chromatography (GC-MS).[4]

» Electron lonization (El) is a common method for ionizing small organic molecules. In this
process, the sample is bombarded with a high-energy electron beam, causing the ejection of
an electron to form a molecular ion (M*).[4]

Mass Analysis and Detection:

e The resulting ions are accelerated into a magnetic or electric field within the mass analyzer.
e The ions are separated based on their mass-to-charge ratio (m/z).[4]

o A detector measures the abundance of each ion, generating a mass spectrum.[4]

Workflow for Spectral Analysis

The following diagram illustrates the logical workflow for the comprehensive spectral analysis of
4-Bromo-2,6-dimethoxybenzaldehyde.
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Sample Preparation
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Caption: Workflow for the spectral characterization of 4-Bromo-2,6-dimethoxybenzaldehyde.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectral Data Analysis of 4-Bromo-2,6-
dimethoxybenzaldehyde: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b567764#4-bromo-2-6-dimethoxybenzaldehyde-
spectral-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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